molecular formula C26H22FN3O4S B2623290 N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894565-51-6

N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2623290
CAS No.: 894565-51-6
M. Wt: 491.54
InChI Key: KHLRUJCLQWYKMT-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a structurally complex molecule featuring a spiro[indoline-3,2'-thiazolidin] core with dual ketone functionalities (2,4'-dioxo groups). The molecule is further substituted with a 4-ethoxyphenyl acetamide moiety at position 1 of the indoline ring and a 4-fluorophenyl group at position 3' of the thiazolidinone ring (Fig. 1). This architecture combines key pharmacophoric elements: the spiro system enhances conformational rigidity, while the fluorophenyl and ethoxyphenyl groups contribute to electronic modulation and lipophilicity, respectively.

Synthetic routes for analogous compounds involve multi-step protocols, including trityl protection/deprotection, Pd-catalyzed couplings, and condensation reactions .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-2-34-20-13-9-18(10-14-20)28-23(31)15-29-22-6-4-3-5-21(22)26(25(29)33)30(24(32)16-35-26)19-11-7-17(27)8-12-19/h3-14H,2,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLRUJCLQWYKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20FN3O4. The compound features a complex structure that includes an ethoxyphenyl group and a spiro-indoline-thiazolidine moiety, which are known to contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on related indoline derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanisms often involve the modulation of apoptotic pathways and the inhibition of key signaling proteins associated with tumor growth.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5Cell cycle arrest
This compoundTBDTBDTBD

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in various inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a study involving animal models of inflammation, compounds structurally related to this compound demonstrated significant reductions in edema and inflammatory markers when administered prior to inflammatory stimuli.

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively studied; however, related compounds with similar functional groups have exhibited activity against various bacterial strains. The presence of the fluorophenyl group may enhance its interaction with bacterial cell membranes.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli8 µg/mL
Compound DS. aureus16 µg/mL

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The spiro[indoline-3,2'-thiazolidin] core provides a rigid scaffold with two ketone groups (2,4'-dioxo) that may participate in hydrogen bonding.
  • Example 83 () : Features a chromen-4-one core instead, with fluorophenyl and isopropoxyphenyl groups, indicating diversity in core selection for fluorinated aryl systems .

Substituent Effects

Substituent Position Target Compound Compound 4a-4g Example 83
Acetamide Group 4-Ethoxyphenyl (electron-donating) Benzothiazolylthio (electron-withdrawing) Chromenone-linked fluorophenyl
Aryl Group on Thiazolidinone 4-Fluorophenyl Not present 3-Fluorophenyl (chromenone system)
Additional Functional Groups None Thioether linkage Isopropoxy group

Key Observations :

  • The 4-fluorophenyl group in the target compound may enhance target binding affinity, as fluorinated aromatics are common in bioactive molecules .

Critical Analysis :

  • The absence of a thioether group in the target compound may reduce antibacterial efficacy compared to 4a-4g .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the spiro[indoline-3,2'-thiazolidin] core via cyclization of indole derivatives with thiourea intermediates under acidic conditions .
  • Step 2 : Introduction of the 4-fluorophenyl group at the 3' position using Ullmann coupling or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and precise temperature control (80–120°C) .
  • Step 3 : Acetamide functionalization via nucleophilic substitution, using N-(4-ethoxyphenyl)acetamide precursors in polar aprotic solvents (e.g., DMF or DMSO) .
    Key Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the spiro ring and substituents. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) and coupling with fluorine (J = 8–12 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C27H22FN3O3S: 487.14 g/mol) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves spirocyclic conformation and dihedral angles between indoline and thiazolidinone rings, critical for structure-activity studies .

Q. What preliminary biological screening assays are recommended?

  • In Vitro Anti-inflammatory Activity : Measure inhibition of COX-1/COX-2 enzymes using ELISA kits (IC50 values compared to celecoxib) .
  • Anticancer Screening : NCI-60 cell line panel testing, with follow-up apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential analysis .
  • Solubility and Stability : Use HPLC to assess hydrolytic stability under physiological pH (1.2–7.4) and identify degradation products .

Advanced Research Questions

Q. How to investigate the mechanism of action for observed anticancer activity?

  • Target Identification : Perform kinase profiling (e.g., EGFR, VEGFR) using competitive binding assays with ATP analogs .
  • Transcriptomic Analysis : RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Molecular Dynamics Simulations : Model interactions between the compound’s spiro moiety and ATP-binding pockets of kinases (e.g., using AutoDock Vina) .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate COX-2 inhibition using both enzymatic (fluorometric) and cellular (PGE2 ELISA) methods to rule out assay-specific artifacts .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in cell lysates that may contribute to discrepancies between in vitro and in vivo results .
  • Species-Specific Variability : Compare human vs. murine primary cell responses to assess translational relevance .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Substituent Variation : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro, cyano) to test effects on kinase inhibition .
  • Spiro Ring Modifications : Synthesize analogs with 5- or 6-membered rings (e.g., pyrrolidinone instead of thiazolidinone) to evaluate conformational flexibility .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., dioxo groups) and hydrophobic regions .

Q. How to design in vivo pharmacokinetic (PK) and toxicity studies?

  • PK Parameters : Administer the compound intravenously (5 mg/kg) and orally (10 mg/kg) in rodents, with plasma sampling over 24h for LC-MS analysis of Cmax, T1/2, and bioavailability .
  • Toxicity Screening : Acute toxicity (OECD 423) and 28-day repeat-dose studies, monitoring liver/kidney function (ALT, creatinine) and histopathology .
  • Tumor Xenograft Models : Evaluate efficacy in nude mice with HT-29 colorectal tumors, using bioluminescence imaging for real-time tumor burden assessment .

Q. What computational tools predict off-target interactions?

  • SwissTargetPrediction : Upload the compound’s SMILES string to identify potential off-targets (e.g., GPCRs, ion channels) .
  • DeepChem Models : Train graph convolutional networks on ChEMBL data to forecast cytotoxicity profiles .
  • Docking Screens : Use Glide SP/XP to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) and assess metabolic liability .

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